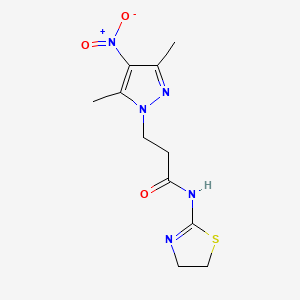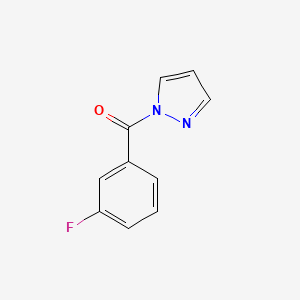
(3-fluorophenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The presence of the fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(1H-pyrazol-1-yl)methanone typically involves the acylation of pyrazole derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 1H-pyrazole in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(3-fluorophenyl)(1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): Contains a naphthalene ring instead of a simple phenyl ring
Uniqueness
(3-fluorophenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound in various applications, particularly in medicinal chemistry, where fluorinated compounds are known for their improved pharmacokinetic properties .
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(3-fluorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12-13/h1-7H |
InChI Key |
JJLOGXUUDNQXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


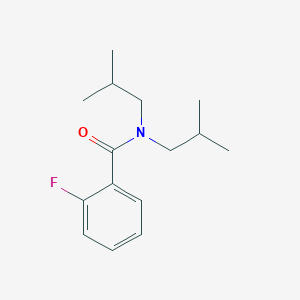
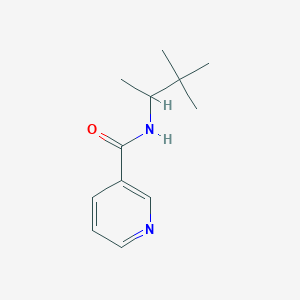
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10972964.png)
![N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10972985.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972997.png)
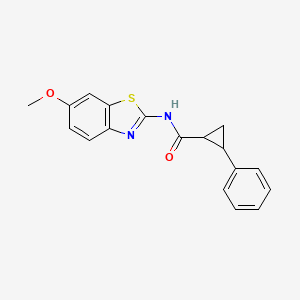
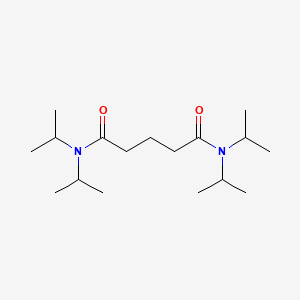
![2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10973009.png)
![N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10973010.png)
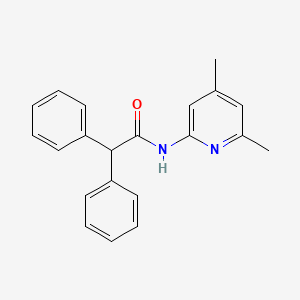
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10973033.png)
